molecular formula C11H13F2NO2 B12089395 Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester CAS No. 2149590-95-2

Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester

Cat. No.: B12089395
CAS No.: 2149590-95-2
M. Wt: 229.22 g/mol
InChI Key: DLBOJWJZOXNIQF-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester is a complex organic compound belonging to the family of carboxylic acid esters This compound is characterized by the presence of a benzoic acid core substituted with difluoromethyl and dimethylamino groups, and esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, allowing the formation of the ester without significant side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow microreactor systems. These systems offer advantages in terms of reaction control, yield, and sustainability . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluoromethyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester involves its interaction with molecular targets and pathways. The difluoromethyl and dimethylamino groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester stands out due to its unique combination of difluoromethyl and dimethylamino groups. These substituents confer specific reactivity and properties that make it valuable in various scientific and industrial applications .

Properties

CAS No.

2149590-95-2

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

methyl 5-(difluoromethyl)-2-(dimethylamino)benzoate

InChI

InChI=1S/C11H13F2NO2/c1-14(2)9-5-4-7(10(12)13)6-8(9)11(15)16-3/h4-6,10H,1-3H3

InChI Key

DLBOJWJZOXNIQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(F)F)C(=O)OC

Origin of Product

United States

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